molecular formula C14H22N4O B2470662 N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide CAS No. 1796965-63-3

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide

Cat. No.: B2470662
CAS No.: 1796965-63-3
M. Wt: 262.357
InChI Key: JAOFVHAANPKMPI-UHFFFAOYSA-N
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Description

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide is a compound that features a pyrrolidine ring attached to a pyrimidine ring, which is further connected to a pentanamide group

Scientific Research Applications

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide has several scientific research applications:

Mechanism of Action

Target of Action

The compound N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide, also known as N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}pentanamide, is a pyrrolidine derivative. Pyrrolidine derivatives often show significant pharmacological activity . They act as antagonists of the vanilloid receptor 1 , modulators of the insulin-like growth factor 1 receptor , and are able to inhibit a wide range of enzymes: phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 .

Mode of Action

The mode of action of this compound is likely related to its interaction with these targets. The compound may bind to these receptors or enzymes, modulating their activity and leading to changes in cellular function. The exact nature of these interactions and the resulting changes would depend on the specific target and the context in which the compound is acting .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, by acting as an antagonist of the vanilloid receptor 1, it could modulate pain perception . By inhibiting enzymes like phosphodiesterase type 5, it could affect signal transduction pathways . The compound’s effects on the insulin-like growth factor 1 receptor could influence growth and metabolic processes .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. For instance, if the compound inhibits phosphodiesterase type 5, it could lead to an increase in cyclic guanosine monophosphate (cGMP) levels, affecting signal transduction . If it modulates the insulin-like growth factor 1 receptor, it could influence cell growth and metabolism .

Future Directions

The current work aims to increase the number of C-nucleophiles reactive toward N-(4,4-diethoxybutyl)pyrimidin-2-amine, significantly expanding the applicability of this reaction and opening new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide can be achieved through various synthetic routes. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with pyrrolidine in the presence of trifluoroacetic acid . This reaction typically proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of cost-effective reagents and catalysts is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide is unique due to its specific combination of pyrrolidine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-2-3-6-13(19)16-11-12-7-8-15-14(17-12)18-9-4-5-10-18/h7-8H,2-6,9-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOFVHAANPKMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=NC(=NC=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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